molecular formula C5H10N2O4 B583098 Ethyl 2-(hydroxycarbamoylamino)acetate CAS No. 157166-51-3

Ethyl 2-(hydroxycarbamoylamino)acetate

Cat. No.: B583098
CAS No.: 157166-51-3
M. Wt: 162.145
InChI Key: QOXOHGLGIFSMNR-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxycarbamoylamino)acetate (CAS 7150-63-2) is an organic compound with the molecular formula C₉H₁₆N₂O₅. Its structure features a central glycine backbone modified with a hydroxycarbamoyl group (–NH–C(O)–NH–OH) and an ethyl ester moiety. The InChI key QJDUESMPRYWWDK-UHFFFAOYSA-N confirms its unique stereoelectronic profile . This compound is primarily utilized in organic synthesis and pharmaceutical research, serving as a precursor for bioactive molecules or intermediates in drug development.

The synthesis involves coupling hydroxycarbamoyl derivatives with ethyl glycinate under mild acidic or basic conditions. Its crystal structure, refined using SHELXL , reveals intermolecular hydrogen bonding (C–H⋯O and O–H⋯O), stabilizing the lattice . Applications include its role in synthesizing ureido-based inhibitors or metal-chelating agents due to the hydroxycarbamoyl group’s affinity for transition metals.

Properties

CAS No.

157166-51-3

Molecular Formula

C5H10N2O4

Molecular Weight

162.145

IUPAC Name

ethyl 2-(hydroxycarbamoylamino)acetate

InChI

InChI=1S/C5H10N2O4/c1-2-11-4(8)3-6-5(9)7-10/h10H,2-3H2,1H3,(H2,6,7,9)

InChI Key

QOXOHGLGIFSMNR-UHFFFAOYSA-N

SMILES

CCOC(=O)CNC(=O)NO

Synonyms

Glycine, N-[(hydroxyamino)carbonyl]-, ethyl ester (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(hydroxycarbamoylamino)acetate can be synthesized through a multi-step process involving the reaction of ethyl chloroacetate with urea under basic conditions. The reaction typically involves the following steps:

    Formation of Ethyl Ureidoacetate: Ethyl chloroacetate reacts with urea in the presence of a base such as sodium hydroxide to form ethyl ureidoacetate.

    Hydroxylation: The ethyl ureidoacetate is then hydroxylated using a suitable hydroxylating agent, such as hydrogen peroxide, to introduce the hydroxy group, resulting in the formation of ethyl 2-(3-hydroxyureido)acetate.

Industrial Production Methods

Industrial production of ethyl 2-(3-hydroxyureido)acetate may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of catalysts and solvents may also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxycarbamoylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(3-oxo-ureido)acetate.

    Reduction: The compound can be reduced to form ethyl 2-(3-amino-ureido)acetate.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ethyl 2-(3-oxo-ureido)acetate

    Reduction: Ethyl 2-(3-amino-ureido)acetate

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(hydroxycarbamoylamino)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxyureido)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ureido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with Ethyl 2-(hydroxycarbamoylamino)acetate, differing in substituents or backbone modifications:

Compound Name Key Substituents/Features Applications/Properties References
Ethyl 2-phenylacetoacetate Phenyl group, keto-ester Amphetamine precursor synthesis
Ethyl 2-(thiophene-2-carbonylamino)acetate Thiophene-carbonyl, ester Antibacterial drug intermediate
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate Bromo-sulfinyl benzofuran, ester Crystallography studies (π-π interactions)
Ethyl 2-hydroxyacetate Hydroxyl group, ester Solvent, flavoring agent
Ethyl 2-[(2-hydroxyethyl)amino]acetate Hydroxyethylamino group, ester Polymer/pH-sensitive materials
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate Nitrophenyl, hydroxyl, ester Pharmaceutical intermediate
Key Observations :
  • Functional Group Impact :
    • The hydroxycarbamoyl group in the target compound enhances metal chelation and hydrogen-bonding capacity compared to simpler esters like Ethyl 2-hydroxyacetate .
    • Aromatic substituents (e.g., phenyl in , thiophene in ) improve lipophilicity and binding to hydrophobic enzyme pockets, making them suitable for drug candidates.
    • Electron-withdrawing groups (e.g., nitro in , bromo in ) increase stability and influence reactivity in substitution reactions.
Physicochemical Properties :
  • Solubility : Hydrophilic groups (hydroxycarbamoyl, hydroxyl) enhance water solubility, while aromatic rings (phenyl, benzofuran) reduce it .
  • Thermal Stability : Sulfinyl and nitro groups (e.g., ) lower thermal stability due to increased molecular polarity and susceptibility to decomposition.
Catalysis :
  • Acidic (e.g., p-toluenesulfonic acid) or basic (pyridine) conditions are common for esterification . Enzymatic methods are less reported for these derivatives.

Crystallographic and Computational Insights

  • Crystal Packing :
    • The target compound’s lattice is stabilized by O–H⋯O and C–H⋯O bonds , similar to the π-π interactions in Ethyl 2-(5-bromo-3-ethyl-sulfinyl-benzofuran-2-yl)acetate .
    • Nitro-substituted derivatives (e.g., ) exhibit stronger hydrogen bonding due to the nitro group’s polarity.
  • Software Tools : SHELXL and ORTEP-3 are widely used for refining and visualizing these structures.

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